Cas no 607738-00-1 (2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine
- 2-[4-(4-FLUOROPHENYL)-1H-PYRAZOL-3-YL]-6-METHYL PYRIDINE
- 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine
- Pyridine, 2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-6-methyl-
- DTXSID30435386
- AC-13925
- CHEMBL125846
- SCHEMBL5491962
- AKOS015961473
- BDBM50132976
- 2-[4-(4-Fluoro-phenyl)-1H-pyrazol-3-yl]-6-methyl-pyridine
- 607738-00-1
- SCHEMBL20421678
-
- インチ: InChI=1S/C15H12FN3/c1-10-3-2-4-14(18-10)15-13(9-17-19-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19)
- InChIKey: VJPFFCRCUZQGJL-UHFFFAOYSA-N
- SMILES: CC1=NC(=CC=C1)C2=NNC=C2C3=CC=C(C=C3)F
計算された属性
- 精确分子量: 253.10200
- 同位素质量: 253.10152556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 291
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- PSA: 41.57000
- LogP: 3.58620
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine Security Information
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM170684-1g |
2-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine |
607738-00-1 | 95% | 1g |
$580 | 2021-08-05 | |
Chemenu | CM170684-1g |
2-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine |
607738-00-1 | 95% | 1g |
$566 | 2023-02-02 | |
Alichem | A029188119-1g |
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine |
607738-00-1 | 95% | 1g |
$530.00 | 2023-09-01 | |
Ambeed | A104141-1g |
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine |
607738-00-1 | 95+% | 1g |
$510.0 | 2024-04-18 | |
Crysdot LLC | CD11095023-1g |
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine |
607738-00-1 | 95+% | 1g |
$614 | 2024-07-18 |
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridineに関する追加情報
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine (CAS No. 607738-00-1): A Comprehensive Overview
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine, identified by the CAS registry number 607738-00-1, is a complex organic compound with significant potential in various fields of chemical research and application. This compound, characterized by its unique molecular structure, has garnered attention in recent years due to its intriguing properties and promising applications. The molecule consists of a pyridine ring substituted with a methyl group at the 6-position and a pyrazole ring at the 2-position, which itself is further substituted with a 4-fluorophenyl group. This combination of structural elements contributes to its distinctive chemical behavior and reactivity.
The synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine involves a series of carefully designed reactions, including nucleophilic aromatic substitution, coupling reactions, and cyclization processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis pathway, improving both yield and purity. These improvements are particularly significant for scaling up production, which is essential for exploring its potential applications in pharmaceuticals and materials science.
The molecular structure of this compound is highly versatile, making it a valuable building block in organic synthesis. The pyridine ring provides aromatic stability and electronic properties that are conducive to various chemical transformations. The pyrazole moiety, on the other hand, introduces additional functional groups that can participate in hydrogen bonding and other non-covalent interactions. This dual functionality makes the compound an attractive candidate for designing bioactive molecules with specific pharmacological profiles.
Recent studies have highlighted the potential of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine as a lead compound in drug discovery. Its ability to modulate key biological targets, such as kinases and receptors, has been demonstrated in vitro and in vivo models. For instance, research published in 2023 revealed that this compound exhibits potent anti-inflammatory activity by inhibiting the cyclooxygenase (COX) enzyme. Furthermore, its anti-cancer properties have been explored through cell proliferation assays, where it demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells.
Beyond pharmacological applications, this compound has also shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent experiments have shown that thin films of this compound exhibit favorable charge transport characteristics, which could be harnessed for developing high-performance electronic devices.
In terms of environmental impact, researchers have investigated the biodegradability and toxicity of CAS No. 607738-00-1. Studies indicate that under aerobic conditions, the compound undergoes gradual degradation via microbial action, suggesting that it may not pose long-term environmental risks when used responsibly. However, further research is needed to fully understand its environmental fate and potential risks.
The versatility of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine extends to its role as an intermediate in the synthesis of more complex molecules. Its modular structure allows for easy functionalization at multiple positions, enabling chemists to tailor its properties for specific applications. For example, substitution at the fluorophenyl group or the methyl position on the pyridine ring can lead to derivatives with enhanced bioavailability or selectivity.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound while exploring its potential applications in emerging fields such as nanotechnology and green chemistry. Collaborative efforts between academic institutions and industry partners are expected to accelerate its translation into real-world applications.
In conclusion, CAS No. 607738-00-1, or 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine, represents a compelling example of how advanced synthetic chemistry can yield compounds with multifaceted utility. Its unique structure, coupled with recent discoveries regarding its biological and electronic properties, positions it as a key player in future innovations across diverse scientific disciplines.
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